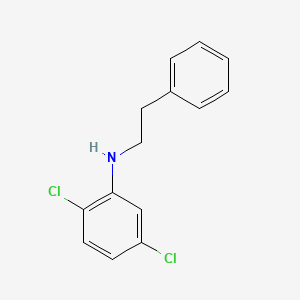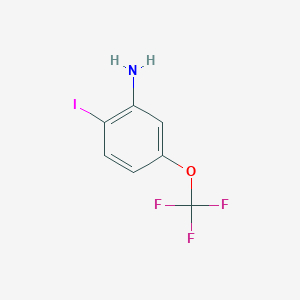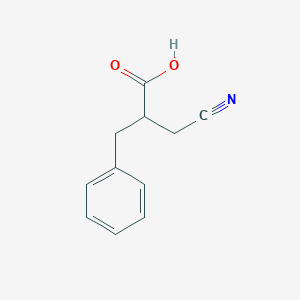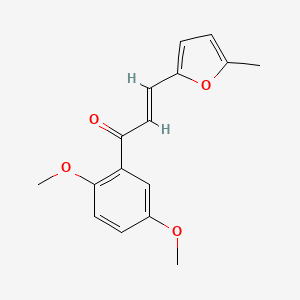![molecular formula C10H13ClF3N3O2 B3170198 N-[2-硝基-4-(三氟甲基)苯基]-1,3-丙二胺盐酸盐 CAS No. 941591-09-9](/img/structure/B3170198.png)
N-[2-硝基-4-(三氟甲基)苯基]-1,3-丙二胺盐酸盐
描述
“N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride” is a chemical compound with the CAS Number: 381241-10-7. It has a molecular weight of 299.68 and its IUPAC name is N1- [2-nitro-4- (trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F3N3O2.ClH/c11-10(12,13)7-2-3-8(15-5-1-4-14)9(6-7)16(17)18;/h2-3,6,15H,1,4-5,14H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .科学研究应用
合成和络合性质
N-[2-硝基-4-(三氟甲基)苯基]-1,3-丙二胺盐酸盐已被用于合成在化学中具有潜在应用的化合物。例如,一项研究重点关注相关化合物 3,3,3-三氟-N'-(3-三氟甲基苯基)-1,2-丙二胺的合成。合成了该化合物,并探讨了其与过渡金属如 Cu2+、Ni2+ 和 Zn2+ 的络合性质。研究表明,这些配合物的稳定性和配体对 Cu2+ 离子的选择性随着 N-羧乙基基团的数量而增加(Korotaev 等人,2005 年)。
在聚酰亚胺合成中的应用
该化合物还参与了新型聚酰亚胺的合成,如一项研究表明,合成了相关的氟化芳香族二胺单体,然后用它来创建新的含氟聚酰亚胺。这些聚酰亚胺在各种有机溶剂中表现出良好的溶解性,并表现出优异的热稳定性和机械性能,使其在各种工业应用中具有潜在用途(Yin 等人,2005 年)。
安全和危害
生化分析
Biochemical Properties
N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in redox reactions, such as oxidoreductases, by acting as a substrate or inhibitor. Additionally, it can form complexes with metal ions, influencing the activity of metalloenzymes. The nitro group in the compound can undergo reduction, leading to the formation of reactive intermediates that can further interact with cellular components .
Cellular Effects
N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, the compound can inhibit specific kinases involved in signal transduction, leading to changes in downstream signaling events. Additionally, it can induce oxidative stress by generating reactive oxygen species, which can impact cellular homeostasis and trigger apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of action of N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride involves several key interactions at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. It can also interact with DNA and RNA, leading to changes in gene expression. The nitro group can undergo bioreduction, forming reactive intermediates that can covalently modify proteins and nucleic acids. These modifications can alter the function of the biomolecules, leading to various cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, highlighting the importance of dose optimization in preclinical studies .
Metabolic Pathways
N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can be further conjugated and excreted. The nitro group can undergo reduction, while the trifluoromethyl group can be hydroxylated, resulting in diverse metabolic products. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution. It can accumulate in specific cellular compartments, such as the mitochondria or the nucleus, where it can exert its biochemical effects. The distribution of the compound can be influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis. Alternatively, it can accumulate in the nucleus, where it can interact with DNA and modulate gene expression. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action .
属性
IUPAC Name |
N'-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2.ClH/c11-10(12,13)7-2-3-8(15-5-1-4-14)9(6-7)16(17)18;/h2-3,6,15H,1,4-5,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXYQPVJYYZWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3170124.png)
amine](/img/structure/B3170132.png)

![(E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B3170151.png)




![1-(2-Isopropyl-pyrazolo[1,5-a]pyridin-3-yl)-2-methyl-propan-1-ol](/img/structure/B3170181.png)

![(3R)-3-cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile](/img/structure/B3170200.png)
![Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate](/img/structure/B3170208.png)

